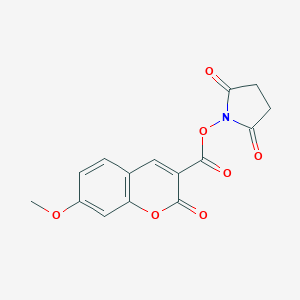![molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7](/img/structure/B136143.png)
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” is a chemical compound with the molecular formula C11H16O2 . It is structurally similar to 2-amino-3-{[4-(2-hydroxyethyl)phenyl]amino}propan-1-ol, which contains 33 bonds in total, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, 3-Phenyl-1-propanol was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .Chemical Reactions Analysis
The chemical reactions involving “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could be similar to those of other phenylalkylamines, which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Safety And Hazards
Future Directions
The future directions for “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could involve its potential applications in various fields. For instance, 3-Phenyl-1-propanol is a fragrance ingredient and has been used in the study of the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUGFADBCLUAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649092 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL | |
CAS RN |
143260-83-7 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
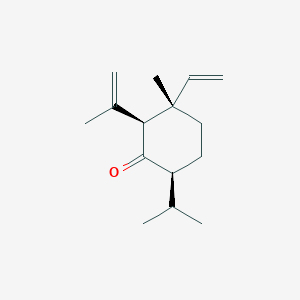
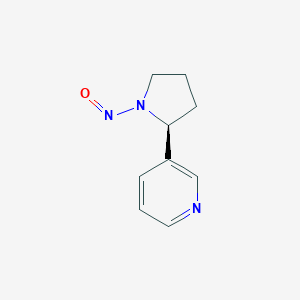
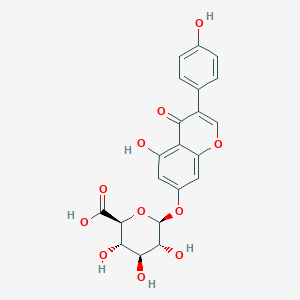
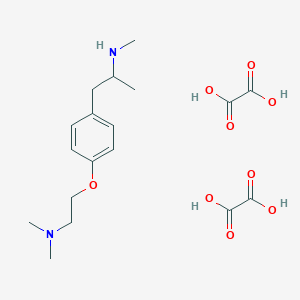
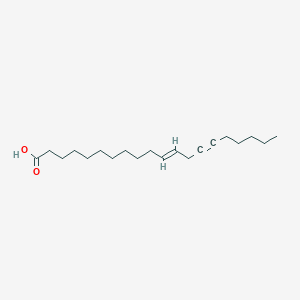
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
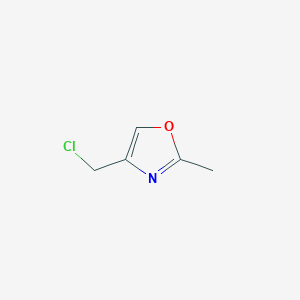
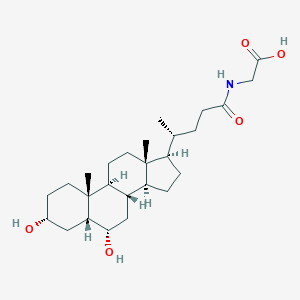

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)

